Piperitol

Antioxidant Free Radical Scavenging Natural Product Chemistry

Piperitol (52151-92-5) is the sole (1S,3aR,4S,6aR) stereoisomer that serves as the direct biosynthetic precursor to (+)-sesamin via CYP81Q1—a stereospecificity its enantiomer lacks. With a defined DPPH SC50 of 59 μg/mL, it provides a benchmark intermediate between pinoresinol (31 μg/mL) and lariciresinol (19 μg/mL) for SAR antioxidant studies. Available at ≥98% purity, it is essential for characterizing CYP81Q1 methylenedioxy bridge formation, validating botanical authentication markers in Mentha oils, and probing methylation-dependent antiprotozoal SAR. Order from authenticated suppliers to ensure stereochemical fidelity.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 52151-92-5
Cat. No. B1152629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperitol
CAS52151-92-5
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
InChIInChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1
InChIKeyVBIRCRCPHNUJAS-AFHBHXEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Piperitol (CAS 52151-92-5): A Furofuran Lignan with Distinct Stereochemical and Biosynthetic Identity


Piperitol (CAS 52151-92-5), also known as (+)-piperitol or (+)-regiomontanin, is a furofuran lignan characterized by a tetrahydrofuro[3,4-c]furan core substituted with 4-hydroxy-3-methoxyphenyl and 1,3-benzodioxol-5-yl groups in the (1S,3aR,4S,6aR) stereochemical configuration . It serves as the immediate biosynthetic precursor to (+)-sesamin in the sesame lignan pathway, where CYP81Q1 (piperitol/sesamin synthase) sequentially converts (+)-pinoresinol to (+)-piperitol and then to (+)-sesamin [1]. This specific stereoisomer is metabolically active in maturing Sesamum indicum seeds, whereas its enantiomer is not further transformed [2]. Piperitol is isolated from various plant sources including Thymus linearis, Lancea tibetica, and Myristica fragrans, and is commercially available at ≥98% purity for research applications.

Piperitol (CAS 52151-92-5): Why In-Class Lignan Substitution Compromises Experimental Reproducibility


Furofuran lignans share a common core scaffold, but subtle variations in stereochemistry, substitution patterns, and the presence of methylenedioxy bridges profoundly alter biological activity. Piperitol's specific (1S,3aR,4S,6aR) configuration is a prerequisite for enzymatic conversion to sesamin in planta [1], and this stereochemistry dictates its interaction with cytochrome P450 enzymes such as CYP81Q1 [2]. In antioxidant assays, piperitol exhibits DPPH radical scavenging activity (SC50 = 59 μg/mL) that is approximately half as potent as its close structural relative pinoresinol (SC50 = 31 μg/mL) and one-third as potent as lariciresinol (SC50 = 19 μg/mL) [3]. Furthermore, the methylated derivative methylpiperitol demonstrates potent antiprotozoal activity (EC50 4.1-4.5 mM) with no mammalian cytotoxicity (CC50 >200 mM), whereas piperitol itself shows only partial or no activity in similar trypanocidal assays . These quantitative and functional divergences underscore that piperitol cannot be interchanged with even its nearest structural analogs without altering experimental outcomes.

Piperitol (CAS 52151-92-5): Head-to-Head Quantitative Differentiation from Closest Structural Analogs


DPPH Radical Scavenging Activity: Piperitol vs. Pinoresinol vs. Lariciresinol

In a direct comparative DPPH assay of three lignans co-isolated from Catalpa ovata leaves, piperitol exhibited an SC50 value of 59 μg/mL, which was 1.9-fold higher (i.e., less potent) than pinoresinol (SC50 = 31 μg/mL) and 3.1-fold higher than lariciresinol (SC50 = 19 μg/mL) [1]. The rank order of antioxidant potency was lariciresinol > pinoresinol > piperitol.

Antioxidant Free Radical Scavenging Natural Product Chemistry

CNS Depressant Effect: Piperitol-Containing Essential Oil vs. Mentha longifolia Essential Oil

An essential oil from Mentha rotundifolia containing piperitol as the major component (57.6%) exhibited a weaker CNS depressant effect compared to an essential oil from Mentha longifolia (major components: rotundifolone 33.2% and diosphenol 47.7%) in behavioral assays in mice and rats [1]. The study qualitatively reported that M. longifolia essential oil produced a stronger CNS depressant effect than that of M. rotundifolia, though both oils induced somnolence.

CNS Pharmacology Sedative Activity Essential Oil Chemistry

Trypanocidal Activity: Methylpiperitol vs. Piperitol

The methylated derivative methylpiperitol (isolated from Persea fulva) demonstrated in vitro potency against Trypanosoma cruzi trypomastigotes with an EC50 of 4.5 ± 1.1 mM and against Leishmania infantum amastigotes with an EC50 of 4.1 ± 0.5 mM, while exhibiting no cytotoxicity against mammalian NCTC cells (CC50 > 200 mM) [1]. In contrast, a study of piperitol (as (+)-piperitol-4′-O-γ,γ-dimethylallyl ether) from Zanthoxylum naranjillo found it to be completely inactive against T. cruzi in both in vitro and in vivo assays .

Antiprotozoal Neglected Tropical Diseases Chagas Disease

Enzymatic Conversion Specificity: Piperitol as Substrate for CYP81Q1 Sesamin Synthase

The cytochrome P450 enzyme CYP81Q1 (piperitol/sesamin synthase) from Sesamum indicum exhibits strict substrate stereospecificity. In vitro assays demonstrate that CYP81Q1 efficiently converts (+)-piperitol to (+)-sesamin, whereas the (-)-enantiomer of piperitol is not metabolized and does not accumulate in maturing sesame seeds [1]. Microsomal preparations from S. indicum seeds converted (+)-pinoresinol to (+)-piperitol, but did not produce (+)-sesamin from (+)-piperitol under the same conditions, indicating distinct enzyme specificity [2].

Plant Metabolism Cytochrome P450 Lignan Biosynthesis

Piperitol (CAS 52151-92-5): Evidence-Backed Research and Industrial Application Scenarios


Calibration of Antioxidant Structure-Activity Relationships (SAR) in Furofuran Lignans

Researchers developing SAR models for natural product antioxidants can use piperitol as a reference compound with defined, intermediate DPPH scavenging potency (SC50 = 59 μg/mL) relative to pinoresinol (31 μg/mL) and lariciresinol (19 μg/mL) [1]. This quantitative gradient, established in a single co-isolation study, enables precise correlation of structural features (e.g., presence/absence of a second methylenedioxy bridge, substitution pattern) with radical scavenging capacity.

Enzymology Studies of Plant Cytochrome P450 Methylenedioxy Bridge Formation

Piperitol serves as an essential substrate for characterizing CYP81Q1 (piperitol/sesamin synthase) activity and stereospecificity [1]. Its defined stereochemistry (1S,3aR,4S,6aR) and role as the immediate biosynthetic precursor to sesamin make it indispensable for mechanistic studies of methylenedioxy bridge formation, as well as for metabolic engineering efforts aimed at enhancing sesamin production in crops or microbial hosts.

Comparative Antiprotozoal Drug Discovery: Differentiation from Methylated Derivatives

In screening programs for novel antiparasitic agents, piperitol and its derivatives present a clear case study in the impact of methylation on bioactivity. While piperitol itself shows little to no activity against Trypanosoma cruzi, the methylated analog methylpiperitol exhibits EC50 values of 4.1-4.5 mM with high selectivity (CC50 >200 mM) [1][2]. Researchers can leverage this divergence to explore SAR around the 4′-O position and to benchmark new antiprotozoal candidates.

Essential Oil Standardization and Botanical Authentication

For quality control of Mentha species essential oils used in traditional medicine or fragrance industries, piperitol content can serve as a chemotaxonomic marker. M. rotundifolia essential oil contains piperitol as the major component (57.6%), distinguishing it from M. longifolia oil which lacks significant piperitol [1]. Quantification of piperitol via GC-MS enables authentication of botanical origin and batch-to-batch consistency for CNS-related research materials.

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